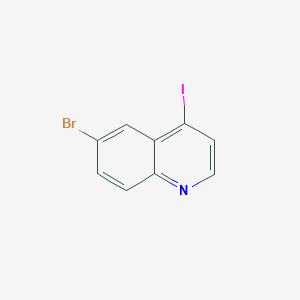

6-Bromo-4-iodoquinoline

Vue d'ensemble

Description

6-Bromo-4-iodoquinoline is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds, including potent inhibitors of tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other potential pharmaceuticals such as GSK2126458. The compound's halogen substituents make it a versatile precursor for further chemical modifications and the development of new drugs with antimicrobial and anticancer properties 10.

Synthesis Analysis

The synthesis of 6-Bromo-4-iodoquinoline involves multiple steps, starting from readily available precursors such as 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline. The process includes cyclization and substitution reactions, which are common in the preparation of quinoline derivatives. The Friedländer synthesis is another approach that has been used to incorporate 6-bromoquinoline into novel chelating ligands, indicating the versatility of methods available for synthesizing bromoquinoline derivatives . Additionally, the Knorr synthesis has been employed to prepare related compounds, such as 6-bromo-2-chloro-4-methylquinoline, which further demonstrates the synthetic accessibility of bromoquinoline compounds .

Molecular Structure Analysis

The molecular structure of 6-Bromo-4-iodoquinoline and related compounds has been confirmed through various spectroscopic techniques, including 1H NMR. For instance, the crystal structure of a similar compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system, and its molecular interactions were analyzed using Hirshfeld surfaces and fingerprint plots . These studies provide insights into the molecular geometry and potential interaction sites of bromoquinoline derivatives, which are crucial for understanding their biological activity.

Chemical Reactions Analysis

Bromoquinoline derivatives are known to undergo various chemical reactions that are useful in medicinal chemistry. For example, they can be dimerized to form biquinolines or modified under Sonogashira conditions to afford alkynyl derivatives . The reactivity of the bromo and iodo substituents on the quinoline ring allows for further functionalization, which can lead to the synthesis of a wide range of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-4-iodoquinoline and its derivatives are influenced by the presence of halogen substituents. These properties are essential for the compound's application in drug synthesis. For instance, the high emission quantum yield of 6,6'-biquinolines indicates their potential use in optical applications . The crystal packing and intermolecular interactions of related compounds, such as 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, are stabilized by hydrogen bonds and π-stacking interactions, which could affect their solubility and stability .

Applications De Recherche Scientifique

Synthesis and Intermediate for Biologically Active Compounds

6-Bromo-4-iodoquinoline is an important intermediate in the synthesis of various biologically active compounds. For example, it is synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, involving a cyclization reaction and a substitution reaction. This process has been utilized for creating compounds like GSK2126458, highlighting its significance in medicinal chemistry (Wang et al., 2015).

Utility in Synthesis of Quinazolinones

6-Bromo-4-iodoquinoline has been used in the synthesis of 6-aminoquinazolin-4(3H)-ones. These compounds require platinum–metal group catalysis on corresponding C-6-iodo or 6-bromo precursors. The SNAr reaction at the unactivated C-6 position of the quinazolin-4(3H)-one nucleus has been reported, showcasing its role in developing novel chemical entities (Barlaam et al., 2012).

Involvement in One-Pot Synthesis

6-Bromo-4-iodoquinoline has been employed in a three-component one-pot synthesis involving the treatment of 2-aminobenzophenone, α-methylene carbonyl compounds, and tetrabutyl-ammonium tribromide. This method has been extended to the preparation of 6-iodoquinolines, demonstrating its versatility in facilitating efficient synthetic pathways (Wu et al., 2010).

Regioselective Functionalization in Synthesis

The regioselective sequential palladium-catalyzed cross-coupling reactions involving 6-Bromo-4-iodoquinoline have been utilized for the synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones. This method has proven to be practical for generating a variety of chemically diverse 4-quinolones, underlining its applicability in the creation of complex molecular structures (Mugnaini et al., 2011).

Role in Antimicrobial Drug Discovery

Halogenated quinoline building blocks, such as those derived from 6-Bromo-4-iodoquinoline, are crucial in antimicrobial drug discovery. A scalable synthesis route for these compounds has been developed, with an emphasis on their application in the discovery of new antibiotics (Flagstad et al., 2014).

Pharmacological Potential

Compounds derived from 6-bromoquinazolinones, including those synthesized from 6-Bromo-4-iodoquinoline, have shown pharmacological importance, with activities such as anti-inflammatory, analgesic, and antibacterial properties. These derivatives are significant for their potential therapeutic applications (Rajveer et al., 2010).

Safety And Hazards

The compound has several hazard statements: H302, H315, H318, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, washing hands thoroughly after handling, and seeking medical advice if feeling unwell .

Propriétés

IUPAC Name |

6-bromo-4-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFLFNVNIISPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590593 | |

| Record name | 6-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-iodoquinoline | |

CAS RN |

927801-23-8 | |

| Record name | 6-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

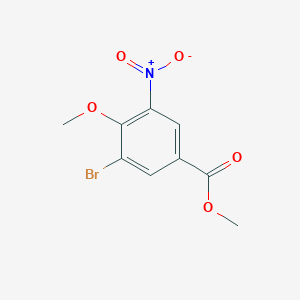

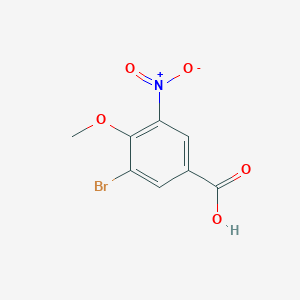

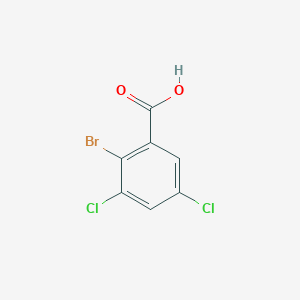

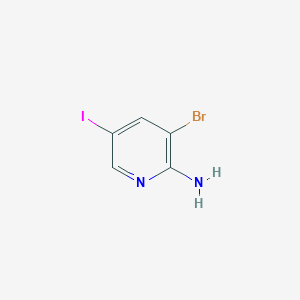

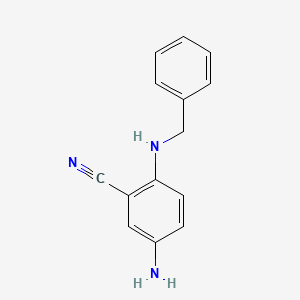

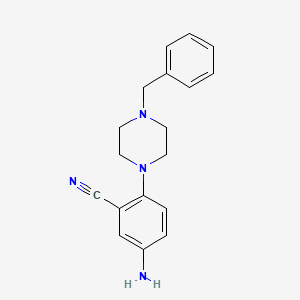

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

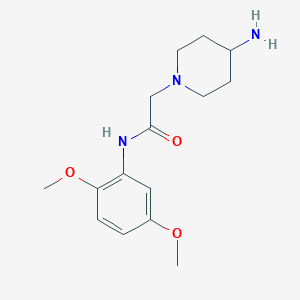

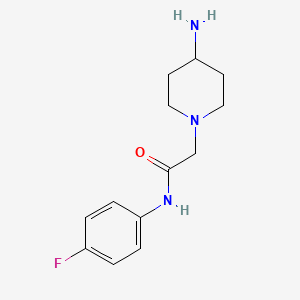

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-bromo-4-iodoquinoline?

A1: 6-Bromo-4-iodoquinoline serves as a crucial building block in the multi-step synthesis of various biologically active compounds. One notable example is GSK2126458, though the specific biological activity of this compound is not detailed in the provided research [].

Q2: How is the structure of 6-bromo-4-iodoquinoline confirmed in the research?

A2: The researchers primarily utilized ¹H NMR (proton nuclear magnetic resonance) spectroscopy to confirm the structure of both the final product, 6-bromo-4-iodoquinoline, and the intermediate compound, 6-bromoquinolin-4-ol [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)